2-{[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(2-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Description
2-{[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(2-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of an imidazole ring, a quinazolinone core, and a chlorophenyl group. Quinazolinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.
Properties
Molecular Formula |
C25H19ClN4OS |
|---|---|
Molecular Weight |
459 g/mol |
IUPAC Name |
2-[(1-benzylimidazol-2-yl)sulfanylmethyl]-3-(2-chlorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H19ClN4OS/c26-20-11-5-7-13-22(20)30-23(28-21-12-6-4-10-19(21)24(30)31)17-32-25-27-14-15-29(25)16-18-8-2-1-3-9-18/h1-15H,16-17H2 |
InChI Key |
WGJIZTILXGHCRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SCC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SCC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(2-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. The imidazole ring is then introduced through a nucleophilic substitution reaction, where the benzyl group is attached to the nitrogen atom of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(2-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
2-{[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(2-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(2-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one
- 2-{[(1-ethyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one
- 2-{[(1-phenyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one
Uniqueness
The uniqueness of 2-{[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(2-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific structural features, such as the benzyl group attached to the imidazole ring and the chlorophenyl group on the quinazolinone core. These structural elements contribute to its distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
